molecular formula C9H11NO B8657065 2-Oxiranemethanamine,3-phenyl-

2-Oxiranemethanamine,3-phenyl-

Cat. No.: B8657065
M. Wt: 149.19 g/mol
InChI Key: HHGZCFDVFNFNLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxiranemethanamine,3-phenyl- is an organic compound characterized by the presence of an oxirane (epoxide) ring and an amine group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxiranemethanamine,3-phenyl- typically involves the reaction of phenylacetaldehyde with an amine under basic conditions to form the oxirane ring. One common method involves the use of sodium hydroxide as a base and an appropriate amine to facilitate the ring closure.

Industrial Production Methods: Industrial production of 2-Oxiranemethanamine,3-phenyl- often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Oxiranemethanamine,3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions typically target the oxirane ring, leading to the formation of diols.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products:

    Oxidation: Benzaldehyde and benzoic acid derivatives.

    Reduction: Corresponding diols.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

2-Oxiranemethanamine,3-phenyl- finds applications in several scientific research domains:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxiranemethanamine,3-phenyl- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects . The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity .

Comparison with Similar Compounds

  • Cinnamaldehyde
  • Cinnamyl alcohol
  • β-Methylstyrene
  • Cinnamic acid

Comparison: In contrast, compounds like cinnamaldehyde and cinnamyl alcohol primarily feature aldehyde and alcohol functional groups, respectively, leading to different chemical behaviors and uses .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(3-phenyloxiran-2-yl)methanamine

InChI

InChI=1S/C9H11NO/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2

InChI Key

HHGZCFDVFNFNLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(O2)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[(2RS, 3RS)-2,3-Epoxy-3-phenylpropyl]trifluoroacetamide (11 g) is added to 3.6 N aqueous potassium hydroxide solution (12.5 cc). After 7 minutes' stirring at a temperature in the region of 20° C., the solution obtained is saturated with sodium chloride and then extracted with dichloromethane (2×100 cc). The organic phases are combined, dried over magnesium sulphate and then filtered, thereby forming a methylene chloride solution of (2RS, 3RS)-2,3-epoxy-3-phenylpropanamine (solution B).
Name
N-[(2RS, 3RS)-2,3-Epoxy-3-phenylpropyl]trifluoroacetamide
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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